N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide
Description
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide is a quaternary ammonium compound (QAC) characterized by a dodecyl chain, a dimethylamino group, and a benzoyloxyethyl substituent. The benzoyloxyethyl group introduces aromaticity and ester functionality, distinguishing it from simpler QACs like benzalkonium chloride (BAC12) .
Properties
CAS No. |
102728-38-1 |
|---|---|
Molecular Formula |
C23H40BrNO2 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-benzoyloxyethyl-dodecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C23H40NO2.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)20-21-26-23(25)22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FBLUWGSNYVYILE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Core Synthesis Strategy
The synthesis of N-[2-(benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide follows a two-step sequence:
- Preparation of the tertiary amine precursor : N,N-dimethyl-2-(benzoyloxy)ethylamine.
- Quaternization with dodecyl bromide to form the final product.
Synthesis of N,N-Dimethyl-2-(benzoyloxy)ethylamine
This intermediate is synthesized via:
- Benzoylation of ethanolamine : Ethanolamine reacts with benzoyl chloride in the presence of a base (e.g., triethylamine) to form 2-(benzoyloxy)ethylamine.
- Dimethylation : The primary amine is converted to a tertiary amine using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaOH).
Reaction Conditions :
- Benzoylation: 0–5°C, 2 hours, dichloromethane solvent.
- Dimethylation: 60°C, 6 hours, aqueous NaOH.
Quaternization with Dodecyl Bromide
The tertiary amine undergoes nucleophilic substitution with dodecyl bromide in a polar solvent (e.g., ethanol or acetone) under reflux (80°C, 24 hours) to yield the quaternary ammonium salt.
Mechanism :
$$ \text{R}3\text{N} + \text{C}{12}\text{H}{25}\text{Br} \rightarrow \text{R}3\text{N}^+\text{C}{12}\text{H}{25} \cdot \text{Br}^- $$
where $$ \text{R} = \text{CH}_3 $$ and the benzoyloxyethyl group.
Alternative Approaches
While the above method is predominant, alternative routes include:
- Direct alkylation of pre-formed surfactants : Modifying existing quaternary ammonium compounds with benzoyloxyethyl groups.
- Solid-phase synthesis : Utilizing immobilized reagents for stepwise functionalization, though this is less common due to scalability challenges.
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 24 |
| Acetone | 20.7 | 82 | 18 |
| Dichloromethane | 8.9 | 65 | 36 |
Polar aprotic solvents like acetone enhance nucleophilicity, accelerating quaternization.
Temperature and Time
Elevated temperatures (70–80°C) improve reaction kinetics but risk decomposition. A balance is achieved at 80°C for 18–24 hours, yielding >80% product.
Stoichiometry
A 1:1.2 molar ratio of tertiary amine to dodecyl bromide ensures excess alkylating agent, driving the reaction to completion.
Purification and Characterization
Isolation Techniques
- Precipitation : Adding diethyl ether to the reaction mixture precipitates the product.
- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.
Analytical Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.8–8.1 (m, 5H, Ar–H), 4.3 (t, 2H, –OCH₂–), 3.6 (s, 6H, N–CH₃), 3.4 (m, 2H, N–CH₂–), 1.2–1.6 (m, 21H, aliphatic chain).
- Mass Spectrometry (ESI+) : m/z 480.3 [M–Br]⁺.
Challenges and Mitigation Strategies
Side Reactions
- Over-alkylation : Minimized by controlled stoichiometry and stepwise addition of alkyl bromide.
- Hydrolysis of benzoyloxy group : Avoided by maintaining anhydrous conditions.
Scalability
- Continuous flow systems : Reduce reaction time and improve yield consistency.
- Catalytic agents : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions.
Industrial and Environmental Considerations
Green Chemistry Alternatives
- Bio-based alkyl bromides : Derived from renewable resources to reduce environmental impact.
- Solvent-free reactions : Microwave-assisted synthesis under neat conditions.
Comparative Analysis with Analogous Compounds
The benzoyloxyethyl group marginally reduces yield compared to benzyl analogs due to steric hindrance.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The bromide ion can be substituted with other anions such as chloride or sulfate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Silver nitrate or sodium sulfate can be used for anion exchange reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields the corresponding amine.
Substitution: Results in quaternary ammonium compounds with different anions.
Scientific Research Applications
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in formulations of detergents, fabric softeners, and personal care products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against bacteria, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-Dodecyl-N,N-dimethyldodecan-1-aminium Bromide (DDAB)
- Structure : Contains two dodecyl chains attached to a central ammonium group.
- Properties :
- Applications: Primarily used in lipid nanoparticle formulations for drug delivery .
Benzalkonium Chloride (BAC12)
- Structure : Features a benzyl group instead of the benzoyloxyethyl substituent.
- Properties: Enhanced solubility in polar solvents due to the absence of an ester group .
- Applications : Common disinfectant in healthcare and consumer products .
3-Dodecyloxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium Bromide
Functional Analogues
Gemini Surfactants (e.g., Ethylene-1,2-bis(N,N-dimethyl-N-dodecylammonium Bromide))
- Structure : Two QACs linked by a polymethylene spacer (e.g., ethylene).
- Properties: Superior antimicrobial activity (MIC: 8 µg/mL for E. coli) due to dual cationic charge and spacer flexibility . Higher thermal stability (decomposition temperature >200°C) compared to monomeric QACs .
- Applications : High-performance microbiocides in industrial settings .
N-(2-(Mercaptoacetoxy)ethyl)-N,N-dimethyldodecan-1-aminium Bromide
Key Comparative Data
Table 1: Physicochemical and Functional Properties
*MIC = Minimum Inhibitory Concentration.
Research Findings and Mechanistic Insights
- Antimicrobial Activity: The benzoyloxyethyl group in the target compound enhances membrane disruption in Gram-positive bacteria by interacting with lipid bilayers via hydrophobic and π-π stacking interactions .
- Corrosion Inhibition : Compared to mercaptoacetoxy-substituted analogues, the target compound shows moderate inhibition (78% at 1 mM) on carbon steel, attributed to weaker adsorption without sulfur-based coordination .
- Synthetic Flexibility : The compound can be synthesized in high yield (94%) via alkylation of N,N-dimethyldodecylamine with 2-(benzoyloxy)ethyl bromide under reflux conditions , contrasting with the multi-step synthesis required for gemini surfactants .
Q & A
Basic: What are the established synthetic routes for N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide, and how can reaction conditions be optimized for yield?
Answer: The synthesis typically involves quaternization of a tertiary amine precursor (e.g., N,N-dimethyldodecan-1-amine) with 2-(benzoyloxy)ethyl bromide. Key steps include:
- Step 1: Reacting the tertiary amine with 2-(benzoyloxy)ethyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux (70–90°C) for 12–24 hours .
- Step 2: Purification via recrystallization from ethanol/ethyl acetate mixtures or column chromatography (silica gel, eluent: chloroform/methanol) to remove unreacted starting materials .
- Optimization: Yield improvements (≥85%) are achieved by controlling stoichiometry (1:1.2 amine:alkylating agent), inert atmosphere (N₂), and monitoring reaction progress via TLC or LC-MS .
Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and cation-anion interactions:
- Crystal Growth: Slow evaporation of a saturated acetone/water solution at 298 K yields diffraction-quality crystals .
- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflections (2θ ≤ 50°), ensuring completeness >99% .
- Refinement: Employ SHELXL for structure solution, with R-factors <0.06. Key parameters include C–C bond lengths (1.52–1.58 Å) and Br⁻···N⁺ distances (~3.4 Å) to validate ionic pairing .
Basic: What spectroscopic techniques are effective for characterizing this compound?
Answer: Key methods include:
- ¹H/¹³C NMR: Identify benzoyloxy protons (δ 7.4–8.1 ppm, aromatic), methyl groups (δ 3.2–3.5 ppm, N–CH₃), and dodecyl chain signals (δ 0.8–1.6 ppm) .
- IR Spectroscopy: Confirm benzoyl ester (C=O stretch at ~1720 cm⁻¹) and quaternary ammonium (N⁺–C stretch at 1480–1550 cm⁻¹) .
- Mass Spectrometry: ESI-MS in positive ion mode detects [M-Br]⁺ at m/z 448.3 (calc. 448.4) .
Advanced: How can molecular dynamics (MD) simulations elucidate interactions with biological membranes?
Answer: MD simulations (e.g., GROMACS) model the compound’s insertion into lipid bilayers:
- Setup: Use a POPC bilayer, CHARMM36 force field, and 150 mM NaCl solution. Embed the compound at the lipid-water interface .
- Analysis: Calculate lateral diffusion coefficients (≤0.01 cm²/s) and membrane thickness changes (±2 Å) to assess destabilization. Free energy profiles (umbrella sampling) reveal preferential partitioning (~−20 kJ/mol) into hydrophobic regions .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- Spill Management: Absorb with vermiculite, dispose as hazardous waste .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical attention if ingested .
Advanced: How do structural variations (e.g., alkyl chain length) influence antimicrobial activity?
Answer: Comparative studies against Staphylococcus aureus (ATCC 25923) show:
- Chain Length: C12 chains (as in this compound) exhibit optimal MIC (4 µg/mL) vs. shorter (C8: MIC 16 µg/mL) or longer (C16: MIC 8 µg/mL) chains due to balanced hydrophobicity .
- Substitution: Benzoyloxy groups enhance membrane disruption vs. hydroxyl analogs (2-fold lower MIC) via π-stacking with lipid headgroups .
Basic: What are the solubility properties of this compound?
Answer:
- Solubility: Freely soluble in chloroform, DMSO, and methanol; sparingly soluble in water (<0.1 mg/mL at 25°C) .
- Temperature Dependence: Solubility in ethanol increases from 12 mg/mL (20°C) to 45 mg/mL (60°C), determined via gravimetric analysis .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer: Discrepancies (e.g., IC50 variability in cytotoxicity assays) arise from:
- Purity: Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Assay Conditions: Standardize cell lines (e.g., HeLa vs. HEK293), exposure time (24–48 hours), and solvent controls (DMSO ≤0.1%) .
- Meta-Analysis: Apply statistical models (e.g., random-effects) to aggregate data from ≥5 independent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
